1-(3-Chlorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione
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Overview
Description
1-(3-Chlorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione is a complex organic compound characterized by the presence of chlorophenyl and fluorophenyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 4-fluorobenzylamine to form an imine intermediate. This intermediate is then reacted with barbituric acid under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to an amine.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 1-(3-chlorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-oxopyrimidine-2,4-dione.
Reduction: Formation of 1-(3-chlorophenyl)-5-[(4-fluorophenyl)methylaminomethyl]-6-hydroxypyrimidine-2,4-dione.
Substitution: Formation of derivatives with substituted functional groups at the halogen positions.
Scientific Research Applications
1-(3-Chlorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)methanol
- **1-(4-Chlorophenyl)-3-(3-fluorophenyl)urea
Uniqueness
1-(3-Chlorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O3/c19-12-2-1-3-14(8-12)23-17(25)15(16(24)22-18(23)26)10-21-9-11-4-6-13(20)7-5-11/h1-8,10,25H,9H2,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUCJFJKDWZWDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=C(C(=O)NC2=O)C=NCC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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